Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13NO3 It is a derivative of cyclohexene, featuring a carbamoyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohexene with methyl chloroformate and ammonia. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl
Properties
CAS No. |
90643-60-0 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 6-carbamoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H2,10,11) |
InChI Key |
CMUBITTUFFZESP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)N |
Origin of Product |
United States |
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